molecular formula C10H7ClO3S B190238 2-Chloronaphthalene-1-sulfonic acid CAS No. 102879-06-1

2-Chloronaphthalene-1-sulfonic acid

Cat. No.: B190238
CAS No.: 102879-06-1
M. Wt: 242.68 g/mol
InChI Key: OUNFHIFSLHEIPK-UHFFFAOYSA-N
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Description

2-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 2-chloronaphthalene. The process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:

2-Chloronaphthalene+H2SO42-Chloronaphthalene-1-sulfonic acid+H2O\text{2-Chloronaphthalene} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Chloronaphthalene+H2​SO4​→2-Chloronaphthalene-1-sulfonic acid+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-chloronaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfonates.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Formation of various substituted naphthalene derivatives.

    Oxidation: Production of sulfonic acid derivatives.

    Reduction: Formation of sulfonates

Scientific Research Applications

2-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Chloronaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial in its role as a catalyst and in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenesulfonic acid
  • 2-Naphthalenesulfonic acid
  • 2-Chloronaphthalene

Comparison

2-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group on the naphthalene ring. This dual functionality imparts distinct chemical properties, making it more reactive in certain substitution and oxidation reactions compared to its analogs. The presence of the chlorine atom also enhances its utility in the synthesis of more complex organic molecules .

Properties

IUPAC Name

2-chloronaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNFHIFSLHEIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611465
Record name 2-Chloronaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-06-1
Record name 2-Chloronaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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